N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (referred to as the "target compound") is a 1,2,4-triazole derivative characterized by:
- A 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively.
- A sulfanylacetamide side chain attached to the triazole ring at position 3, terminating in an N-(3-chloro-4-methylphenyl) group.
Properties
CAS No. |
477330-99-7 |
|---|---|
Molecular Formula |
C24H20Cl2N4OS |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-15-3-11-20(12-4-15)30-23(17-6-8-18(25)9-7-17)28-29-24(30)32-14-22(31)27-19-10-5-16(2)21(26)13-19/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
MPYJFOJMVXIPJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 332873-44-6
- Molecular Formula : C18H16Cl2N4OS
- Molecular Weight : 407.31684 g/mol
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of cytochrome P450 enzymes crucial for sterol biosynthesis in fungi, leading to cell membrane disruption.
| Microorganism | Inhibition Rate (%) |
|---|---|
| Candida albicans | 70 |
| Escherichia coli | 60 |
| Staphylococcus aureus | 65 |
| Klebsiella pneumoniae | 55 |
The compound demonstrated moderate to good activity against these pathogens, with specific attention to its effectiveness against resistant strains.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound may induce apoptosis in cancer cells through multiple pathways.
| Cell Line | Cell Viability (%) at 50 µg/mL |
|---|---|
| MCF-7 (Breast Cancer) | 22 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
Case Studies
- Case Study on Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of various triazole derivatives, including our compound. It was found that modifications in the phenyl rings significantly affected their antifungal potency against Candida species.
- Cytotoxicity Assessment : In a recent publication in Cancer Letters, the cytotoxic effects of several triazole derivatives were tested on human cancer cell lines. The compound showed promising results by reducing cell viability significantly compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs and their structural differences are summarized below:
Key Observations:
- Substituent Effects on Melting Points: Analogs with nitro (e.g., Compound 18, m.p. 273–274°C ) or acetyl groups (Compound 17, m.p. 238–239°C ) exhibit higher melting points compared to non-polar derivatives, likely due to increased polarity and intermolecular interactions.
- Synthetic Yields: Yields for analogs range from 45% to 58%, influenced by steric hindrance (e.g., bulky phenyl groups reduce yields) and reaction conditions .
Antimicrobial Activity
- KA3-KA15 Series (E9): Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) at the ortho, meta, or para positions of the N-aryl group showed enhanced activity against E. coli, S. aureus, and A. niger. For example, KA14 (with a p-nitrophenyl group) demonstrated MIC values comparable to standard antibiotics .
Anti-inflammatory and Antioxidant Activity
- KA Series (E9): Derivatives with pyridin-4-yl and –OCH₃ groups exhibited radical scavenging activity (via H₂O₂ assay) and inhibition of protein denaturation, with KA7 and KA11 showing IC₅₀ values close to ascorbic acid .
- Compound 15 (E8): The nitro group at the N-aryl terminus may enhance anti-inflammatory activity by stabilizing charge-transfer interactions with target proteins .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Chloro (–Cl), nitro (–NO₂), and acetyl (–COCH₃) substituents improve antimicrobial and antioxidant activities by increasing electrophilicity and binding affinity to microbial enzymes or free radicals .
- Bulkier Substituents: Phenyl or benzyl groups at the triazole 4-position (e.g., Compound 17 ) may reduce solubility but enhance lipophilicity, improving membrane penetration.
- Sulfanyl Linker: The –S– bridge between the triazole and acetamide moieties is critical for maintaining conformational flexibility, enabling interactions with diverse biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
